(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents, such as FeCl3 and polyvinyl pyrrolidine, to enhance the yield and selectivity .
Industrial Production Methods
For industrial-scale production, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be optimized using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 16 has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes and molecular interactions.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of organic light-emitting devices and chemosensors
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrase enzymes, leading to antibacterial and antibiofilm activities. The compound’s ability to disrupt quorum sensing in bacteria further enhances its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
Pyrazolo[1,5-a]pyrimidine derivative 16 stands out due to its unique photophysical properties, such as high fluorescence quantum yields and stability under various conditions. These characteristics make it a valuable tool for optical applications and bioimaging .
Properties
Molecular Formula |
C26H31FN6O3 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-cyclopropyl-5-[(2R)-2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34)/t22-/m1/s1 |
InChI Key |
DXRCURBJOZPWHE-JOCHJYFZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Origin of Product |
United States |
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